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molecular formula C8H6ClNO2 B1352339 1-(4-Chlorophenyl)-2-nitroethene CAS No. 706-07-0

1-(4-Chlorophenyl)-2-nitroethene

Cat. No. B1352339
M. Wt: 183.59 g/mol
InChI Key: GLJATYFHELDGEA-AATRIKPKSA-N
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Patent
US08669395B2

Procedure details

To 1066.8 g of acetic acid were added 200.14 g (1.356 mol) of 4-chlorobenzaldehyde, and 153.4 g (1.429 mol) of benzylamine, and the added components were dissolved in the acid. This solution was heated to 78° C., and 325.7 g (5.336 mol) of nitromethane was dropwise added thereto at 78 to 80° C. over 2 hours and 50 minutes. Thereafter, the solution was stirred at about 79° C. for 40 minutes. Next, 1016 g of water was dropwise added thereto at about 50° C. over 2 hours and 25 minutes. The mixture was cooled to about 10° C. and was stirred at 6 to 10° C. for 1 hour and 50 minutes. The obtained crystals were filtrated, and washed with 1016.2 g of water. The wet crystals were dissolved into 572.8 g of toluene at about 50° C. The resultant was separated into two phases, and the water phase thereof was removed. The remaining phase was washed with 330.8 g of water. By HPLC, 803.24 g of the toluene phase was analyzed. As a result, the phase contained 253.8 g of 4-chloro-β-nitrostyrene. The yield thereof was 97.1%.
Quantity
1066.8 g
Type
reactant
Reaction Step One
Quantity
200.14 g
Type
reactant
Reaction Step One
Quantity
153.4 g
Type
reactant
Reaction Step One
Quantity
325.7 g
Type
reactant
Reaction Step Two
Name
Quantity
1016 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(O)(=O)C.[Cl:5][C:6]1[CH:13]=[CH:12][C:9]([CH:10]=O)=[CH:8][CH:7]=1.C(N)C1C=CC=CC=1.[N+:22]([CH3:25])([O-:24])=[O:23]>O>[Cl:5][C:6]1[CH:13]=[CH:12][C:9]([CH:10]=[CH:25][N+:22]([O-:24])=[O:23])=[CH:8][CH:7]=1

Inputs

Step One
Name
Quantity
1066.8 g
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
200.14 g
Type
reactant
Smiles
ClC1=CC=C(C=O)C=C1
Name
Quantity
153.4 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N
Step Two
Name
Quantity
325.7 g
Type
reactant
Smiles
[N+](=O)([O-])C
Step Three
Name
Quantity
1016 g
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
78 °C
Stirring
Type
CUSTOM
Details
Thereafter, the solution was stirred at about 79° C. for 40 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
the added components were dissolved in the acid
CUSTOM
Type
CUSTOM
Details
50 minutes
Duration
50 min
WAIT
Type
WAIT
Details
at about 50° C. over 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
25 minutes
Duration
25 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to about 10° C.
STIRRING
Type
STIRRING
Details
was stirred at 6 to 10° C. for 1 hour and 50 minutes
Duration
50 min
FILTRATION
Type
FILTRATION
Details
The obtained crystals were filtrated
WASH
Type
WASH
Details
washed with 1016.2 g of water
DISSOLUTION
Type
DISSOLUTION
Details
The wet crystals were dissolved into 572.8 g of toluene at about 50° C
CUSTOM
Type
CUSTOM
Details
The resultant was separated into two phases
CUSTOM
Type
CUSTOM
Details
the water phase thereof was removed
WASH
Type
WASH
Details
The remaining phase was washed with 330.8 g of water
CUSTOM
Type
CUSTOM
Details
The yield

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
ClC1=CC=C(C=C[N+](=O)[O-])C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08669395B2

Procedure details

To 1066.8 g of acetic acid were added 200.14 g (1.356 mol) of 4-chlorobenzaldehyde, and 153.4 g (1.429 mol) of benzylamine, and the added components were dissolved in the acid. This solution was heated to 78° C., and 325.7 g (5.336 mol) of nitromethane was dropwise added thereto at 78 to 80° C. over 2 hours and 50 minutes. Thereafter, the solution was stirred at about 79° C. for 40 minutes. Next, 1016 g of water was dropwise added thereto at about 50° C. over 2 hours and 25 minutes. The mixture was cooled to about 10° C. and was stirred at 6 to 10° C. for 1 hour and 50 minutes. The obtained crystals were filtrated, and washed with 1016.2 g of water. The wet crystals were dissolved into 572.8 g of toluene at about 50° C. The resultant was separated into two phases, and the water phase thereof was removed. The remaining phase was washed with 330.8 g of water. By HPLC, 803.24 g of the toluene phase was analyzed. As a result, the phase contained 253.8 g of 4-chloro-β-nitrostyrene. The yield thereof was 97.1%.
Quantity
1066.8 g
Type
reactant
Reaction Step One
Quantity
200.14 g
Type
reactant
Reaction Step One
Quantity
153.4 g
Type
reactant
Reaction Step One
Quantity
325.7 g
Type
reactant
Reaction Step Two
Name
Quantity
1016 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(O)(=O)C.[Cl:5][C:6]1[CH:13]=[CH:12][C:9]([CH:10]=O)=[CH:8][CH:7]=1.C(N)C1C=CC=CC=1.[N+:22]([CH3:25])([O-:24])=[O:23]>O>[Cl:5][C:6]1[CH:13]=[CH:12][C:9]([CH:10]=[CH:25][N+:22]([O-:24])=[O:23])=[CH:8][CH:7]=1

Inputs

Step One
Name
Quantity
1066.8 g
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
200.14 g
Type
reactant
Smiles
ClC1=CC=C(C=O)C=C1
Name
Quantity
153.4 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N
Step Two
Name
Quantity
325.7 g
Type
reactant
Smiles
[N+](=O)([O-])C
Step Three
Name
Quantity
1016 g
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
78 °C
Stirring
Type
CUSTOM
Details
Thereafter, the solution was stirred at about 79° C. for 40 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
the added components were dissolved in the acid
CUSTOM
Type
CUSTOM
Details
50 minutes
Duration
50 min
WAIT
Type
WAIT
Details
at about 50° C. over 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
25 minutes
Duration
25 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to about 10° C.
STIRRING
Type
STIRRING
Details
was stirred at 6 to 10° C. for 1 hour and 50 minutes
Duration
50 min
FILTRATION
Type
FILTRATION
Details
The obtained crystals were filtrated
WASH
Type
WASH
Details
washed with 1016.2 g of water
DISSOLUTION
Type
DISSOLUTION
Details
The wet crystals were dissolved into 572.8 g of toluene at about 50° C
CUSTOM
Type
CUSTOM
Details
The resultant was separated into two phases
CUSTOM
Type
CUSTOM
Details
the water phase thereof was removed
WASH
Type
WASH
Details
The remaining phase was washed with 330.8 g of water
CUSTOM
Type
CUSTOM
Details
The yield

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
ClC1=CC=C(C=C[N+](=O)[O-])C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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